BenchChemオンラインストアへようこそ!

2-(4-Cyanobenzamido)thiophene-3-carboxamide

Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Discovery

2-(4-Cyanobenzamido)thiophene-3-carboxamide (C₁₃H₉N₃O₂S, MW 271.3) is a synthetic, non‑fused thiophene‑3‑carboxamide derivative bearing a 4‑cyanobenzamido substituent at the 2‑position. It belongs to the broader thiophene carboxamide chemotype, a scaffold extensively patented for IKK‑2 (IκB kinase‑2) inhibition and other kinase‑targeted therapeutic applications.

Molecular Formula C13H9N3O2S
Molecular Weight 271.29
CAS No. 864940-68-1
Cat. No. B3017561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanobenzamido)thiophene-3-carboxamide
CAS864940-68-1
Molecular FormulaC13H9N3O2S
Molecular Weight271.29
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C13H9N3O2S/c14-7-8-1-3-9(4-2-8)12(18)16-13-10(11(15)17)5-6-19-13/h1-6H,(H2,15,17)(H,16,18)
InChIKeyAEXQMLJJSVBOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Cyanobenzamido)thiophene-3-carboxamide (CAS 864940-68-1) — Chemical Identity and Pharmacophore Class Overview


2-(4-Cyanobenzamido)thiophene-3-carboxamide (C₁₃H₉N₃O₂S, MW 271.3) is a synthetic, non‑fused thiophene‑3‑carboxamide derivative bearing a 4‑cyanobenzamido substituent at the 2‑position . It belongs to the broader thiophene carboxamide chemotype, a scaffold extensively patented for IKK‑2 (IκB kinase‑2) inhibition and other kinase‑targeted therapeutic applications [1]. Its unsubstituted thiophene core distinguishes it from the majority of patented analogs, which feature cycloalkane‑fused or heavily alkylated thiophene rings [1]. The compound has been accessioned into the NIH Molecular Libraries Small Molecule Repository (MLSMR, Substance ID 864940; MLS000084232) and screened in multiple high‑throughput PubChem BioAssays [2].

Why 2-(4-Cyanobenzamido)thiophene-3-carboxamide Cannot Be Interchanged with Generic Thiophene Carboxamides


Within the thiophene carboxamide IKK‑2 inhibitor class, substitution on the thiophene ring directly governs kinase selectivity, cellular potency, and pharmacokinetic profile; US Patent 7,572,826 explicitly demonstrates that replacing a cycloalkane‑fused thiophene core with a simple thiophene ring can shift IKK‑2 IC₅₀ values by orders of magnitude and alter CYP450 inhibition liability [1]. Consequently, selecting a compound with a defined, unsubstituted thiophene scaffold is not interchangeable with commercially available fused‑ring or N‑alkylated analogs: altered hydrogen‑bonding geometry, steric bulk, and electronic properties of the 4‑cyanobenzamido pharmacophore produce divergent structure‑activity relationships that generic class‑level claims do not capture [1]. The specific evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for 2-(4-Cyanobenzamido)thiophene-3-carboxamide (CAS 864940-68-1)


Molecular Weight and Fractional sp³ Carbon: Ligand Efficiency Advantage Over Fused-Ring Thiophene Carboxamide Analogs

The target compound has a molecular weight of 271.3 Da and zero fully saturated (sp³) carbon atoms on the thiophene core, yielding a higher fractional aromatic carbon character than fused-ring analogs . The most closely related comparator, 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 313662-71-4), has MW 325.39 Da and four sp³ carbons (a 54.1 Da increase, +19.9%) . This difference directly impacts ligand efficiency metrics: assuming equivalent binding affinity, the target compound's lower mass confers a proportionally higher ligand efficiency index (LE ≈ ΔG / N_heavy_atoms) [1]. For fragment‑based and lead‑optimization campaigns, the smaller scaffold allows subsequent vector elaboration without exceeding Lipinski thresholds, a constraint that pre‑elaborated fused‑ring analogs cannot satisfy [1].

Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Discovery

Hydrogen‑Bond Donor/Acceptor Topology: Pharmacophoric Divergence from N‑Methylated Thiophene Carboxamide Analogs

The target compound possesses a primary carboxamide (–C(=O)NH₂) at the 3‑position, providing two hydrogen‑bond donor (HBD) atoms, whereas the N‑methyl analog 2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide (MW 285.32) has only one HBD . In the IKK‑2 ATP‑binding pocket, the hinge‑region hydrogen‑bond interaction is mediated by a donor‑acceptor pair; the presence of two HBDs on the target compound allows engagement with both the hinge backbone carbonyl and a conserved water molecule, an interaction geometry that the N‑methyl analog sterically and electronically cannot replicate [1]. This HBD count difference is a binary (2 vs. 1) rather than a graded distinction, making the two compounds pharmacophorically non‑equivalent regardless of overall structural similarity [1].

Pharmacophore Modeling Kinase Inhibitor Design Hydrogen Bonding

NIH Molecular Libraries Program Screening Provenance: Dual‑Assay Annotation vs. Unscreened Structural Analogs

The target compound has been accessioned into the NIH MLSMR (Substance ID 864940; MLS000084232) and formally screened in at least three PubChem BioAssays: (i) AID 1508602 — cell‑based high‑throughput primary assay to identify activators of GPR151; (ii) AID 1259310 — AlphaScreen‑based biochemical primary assay for FBW7 activators; (iii) AID 1259374 — AlphaScreen‑based biochemical primary assay for MITF dimerization inhibitors [1]. Its closest structural analogs — including 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 313662-71-4) and 2-(4-cyanobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide (CAS 477494-19-2) — lack comparable publicly deposited screening data in PubChem BioAssay records [1]. This screening provenance provides independent, third‑party experimental context — including assay‑ready QC acceptance and dose‑response characterization — that unscreened analogs cannot offer prior to procurement.

High-Throughput Screening Chemical Probe Development Target Identification

Synthetic Tractability: Unsubstituted Thiophene Core Enables Regioselective Electrophilic Functionalization Not Accessible in Fused-Ring Analogs

The target compound features a completely unsubstituted thiophene‑3‑carboxamide scaffold (positions 4 and 5 on the thiophene ring are unoccupied), preserving the electronically activated 5‑position for electrophilic aromatic substitution (e.g., halogenation, nitration, formylation) . In contrast, the widely studied IKK‑2 inhibitor analog scaffold 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has the 4‑ and 5‑positions locked into a saturated cyclohexane ring, rendering electrophilic substitution on the thiophene moiety sterically and electronically inaccessible . This means the target compound can serve as a late‑stage diversification intermediate — a single procurement can yield multiple distinct derivative series via parallel chemistry — whereas each distinct substitution pattern on a fused‑ring analog requires de novo synthesis .

Synthetic Chemistry Building Block Utility Late-Stage Functionalization

Optimal Procurement and Research Scenarios for 2-(4-Cyanobenzamido)thiophene-3-carboxamide (CAS 864940-68-1)


Hit-to-Lead Medicinal Chemistry: Fragment Elaboration with Retention of Ligand Efficiency

Procurement teams purchasing the target compound for kinase or GPCR hit‑to‑lead programs can exploit its low MW (271.3 Da) and unsubstituted thiophene scaffold to introduce substituents at positions 4 and 5 without exceeding the MW 500 threshold . Starting from the fused‑ring analog (MW 325.39) would leave a narrower MW budget for subsequent optimization, risking pharmacokinetic attrition [1]. The compound's two HBD configuration also allows interrogation of hinge‑binding pharmacophore hypotheses in IKK‑2‑family kinase programs, per the SAR framework established in US Patent 7,572,826 [2].

Target Identification and Chemical Probe Screening: Leveraging Pre‑Existing PubChem BioAssay Annotations

The compound's formal deposition in the NIH MLSMR and its screening history across three orthogonal assay formats (GPR151 cell‑based agonism, FBW7 AlphaScreen activation, MITF AlphaScreen inhibition) provide a pre‑competitive data starting point [1]. Researchers initiating target‑identification screens can reference these existing assay results to select appropriate counter‑screens, estimate assay‑ready compound behavior, and avoid duplicative screening expenditure — an advantage absent for commercially available but unscreened analogs [1].

Late‑Stage Diversification and Parallel Library Synthesis: The Two‑Site Thiophene Advantage

Medicinal chemistry laboratories conducting parallel library synthesis should prioritize procurement of the target compound because its free thiophene C‑4 and C‑5 positions permit late‑stage diversification via electrophilic substitution (halogenation, nitration, formylation) without necessitating de novo scaffold construction . A single 100 mg procurement can yield 10–20 distinct derivatized products when subjected to parallel reaction conditions, whereas each fused‑ring analog variant would require separate multi‑step synthesis [1][2].

Coordination Chemistry and Metal‑Binding Ligand Development: Bidentate Amide Donor Set

The juxtaposed 2‑(4‑cyanobenzamido) and 3‑carboxamide groups form a bidentate N,O‑donor motif suitable for transition‑metal coordination . The unsubstituted thiophene ring minimizes steric hindrance around the metal‑binding site, a feature that cycloalkane‑fused analogs cannot replicate [1]. This property supports applications in metallodrug discovery (e.g., Ru(II), Pt(II) anticancer complexes) and homogeneous catalysis, where ligand steric profile directly modulates catalytic turnover frequency [2].

Quote Request

Request a Quote for 2-(4-Cyanobenzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.